六氰合铁(II)酸铁(III)铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ammonium iron(III) hexacyanoferrate(II) can involve several methods, including coprecipitation techniques and reactions involving iron salts with hexacyanoferrate ions in the presence of ammonium ions. For instance, a study detailed the synthesis of a related compound, ammonium barium hexacyanoferrate(II) trihydrate, providing insights into the general approach for synthesizing hexacyanoferrates and highlighting the importance of controlling parameters such as pH, temperature, and concentration for the successful preparation of these complexes (Córdoba et al., 2015).

Molecular Structure Analysis

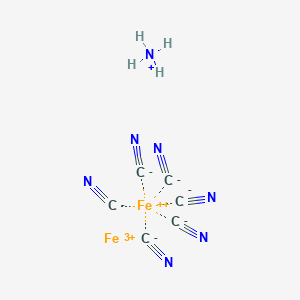

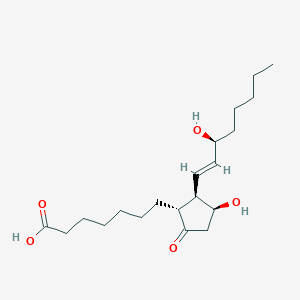

The molecular structure of ammonium iron(III) hexacyanoferrate(II) is characterized by its octahedral coordination geometry, where the iron(III) center is coordinated by six cyanide ligands. This arrangement leads to a highly symmetric structure that can be further analyzed using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. For example, structural characterization studies of related hexacyanoferrate compounds have provided valuable information on the arrangement of ions within the crystal lattice and the interaction between different metal centers and cyanide ligands (Xue & Mak, 1996).

Chemical Reactions and Properties

Ammonium iron(III) hexacyanoferrate(II) participates in various chemical reactions, including redox processes, where it can act as an electron acceptor or donor depending on the conditions. Its ability to undergo reversible redox reactions makes it an interesting compound for applications in electrochemistry and as a mediator in analytical chemistry. The study of its reactions with different agents, such as nitric and nitrous acids, provides insights into its reactivity and potential applications in catalysis and environmental chemistry (Davies & Stedman, 1974).

Physical Properties Analysis

The physical properties of ammonium iron(III) hexacyanoferrate(II), including its solubility, thermal stability, and morphology, are crucial for its application in various fields. Techniques such as thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are commonly used to study these properties. For instance, the morphological and electrochemical changes induced by the presence of surfactants during the electrochemical preparation of nanoclustered iron(III) hexacyanoferrate have been investigated, highlighting the impact of synthesis conditions on the physical characteristics of the compound (Kumar & Pillai, 2006).

Chemical Properties Analysis

The chemical properties of ammonium iron(III) hexacyanoferrate(II), such as its redox potential, stability in various media, and interaction with different chemical species, are integral to its utility in chemical sensors, batteries, and as a catalyst. The exploration of its interactions with different metals and ligands can provide insights into its versatility and potential for customization in specific applications. For example, the study of substitutional solid solutions involving hexacyanoferrates offers a glimpse into the tunability of its electrochemical and magnetic properties, which could be exploited in designing new materials (Widmann et al., 2002).

科学研究应用

Kaikkonen 和 Lehto(2000 年)的一项研究开发了一种从水中分离六氰合铁(III)酸铁(II)铵的方法,该方法可用于研究体外铯结合剂相互作用 (Kaikkonen 和 Lehto,2000).

Ježek 等人(2007 年)发现六氰合铁(III)酸盐可有效介导饮用水中总铁的测定,检测限为 10 µg/L,pH 范围为 2.5-2.7 (Ježek 等人,2007).

Schareina、Zapf 和 Beller(2004 年)发现六氰合铁(II)酸钾是一种很有前途的氰化剂,用于钯催化的芳基卤化物的氰化,在优化条件下生成苯甲腈 (Schareina、Zapf 和 Beller,2004).

Verwey 和 Balt(1969 年)研究了六氰合铁(III)酸盐在含氨溶液中氧化formazan 的动力学 (Verwey 和 Balt,1969).

Saito(1984 年)的研究表明,六氰合铁(II)和(III)离子可以通过活性炭从稀水溶液中去除,最大吸附量在 pH 3 左右 (Saito,1984).

Brar、Brar 和 Sandhu(1983 年)观察到六氨合钴(III)六氰合铁(III)酸盐的热分解产生铁金属和碳化物 (Brar、Brar 和 Sandhu,1983).

安全和危害

属性

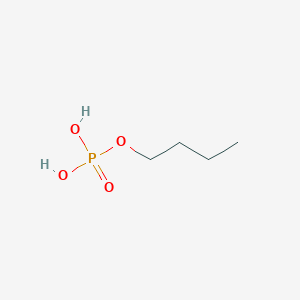

IUPAC Name |

azanium;iron(2+);iron(3+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWGESBVHGTRX-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Fe2N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Giese salt | |

CAS RN |

25869-00-5 |

Source

|

| Record name | Ferric ammonium ferrocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)